molecular formula C8H13N3S B1464547 1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-5-amine CAS No. 1249031-61-5

1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-5-amine

Cat. No.: B1464547
CAS No.: 1249031-61-5
M. Wt: 183.28 g/mol
InChI Key: MGJROMLNYGPPST-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate”, has been reported . The InChI code for this compound is 1S/C10H20N2S.2ClH.H2O/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10;;;/h9-10H,1-8,11H2;2*1H;1H2 .

Scientific Research Applications

Chemistry and Heterocyclic Compound Synthesis

1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-5-amine, due to its structural features, plays a critical role in the synthesis of heterocyclic compounds. Heterocyclic chemistry is vital for the development of pharmaceuticals, dyes, and advanced materials. A study highlighted the importance of pyrazoline derivatives, including structures similar to this compound, in the synthesis of various heterocyclic compounds. These derivatives are utilized for their electron-rich properties, offering dynamic applications in the creation of new materials and biologically active molecules. The research has shown that these compounds can serve as key intermediates in the synthesis of pyrazolines, which are of significant interest due to their extensive range of biological activities (Gomaa & Ali, 2020).

Advanced Materials Development

The application of compounds structurally related to this compound extends to the field of high-energy materials. Research into azine energetic compounds, including pyrazine derivatives, has been a focal point in the development of materials with improved explosive and propellant properties. These compounds are explored for their ability to enhance the burning rate and reduce sensitivity, offering potential advancements in military and space exploration technologies (Yongjin & Shuhong, 2019).

Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, the versatility of the pyrazoline core, related to this compound, has been extensively explored. Pyrazoline derivatives are recognized for their wide-ranging pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Their structural adaptability allows for the synthesis of novel therapeutic agents, highlighting the scaffold's potential in medicinal chemistry. The systematic review of pyrazoline derivatives underscores their importance in the development of new drugs with diverse biological activities (Ray et al., 2022).

Environmental Applications

Compounds like this compound also find relevance in environmental chemistry, particularly in the removal of pollutants. Advanced oxidation processes (AOPs) have been employed to degrade nitrogen-containing hazardous compounds, including amines and azo dyes, in water treatment. The efficiency of AOPs in breaking down recalcitrant compounds into less harmful forms makes them a valuable tool in addressing environmental pollution (Bhat & Gogate, 2021).

Safety and Hazards

The safety and hazards of “1-(tetrahydro-2H-thiopyran-4-yl)-1H-pyrazol-5-amine” are not known. For a similar compound, “1-(tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride hydrate”, the safety information is available .

Properties

IUPAC Name

2-(thian-4-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c9-8-1-4-10-11(8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJROMLNYGPPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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